3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine
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Overview
Description
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyrimidine with sodium azide, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Cyclization and rearrangement: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, amines, and thiols in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazolopyrimidines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a scaffold for developing new drugs, particularly as kinase inhibitors and antiviral agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways . This interaction can lead to the modulation of various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a scaffold in drug design.
Uniqueness
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and advanced materials .
Biological Activity
3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, effects on microtubules, and potential as an inhibitor of drug resistance mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, various derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines.
Case Study: Antiproliferative Effects
One study evaluated a series of triazolo[1,5-a]pyrimidine derivatives against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, one derivative (designated as H12 ) exhibited remarkable activity with IC50 values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7 cells. This was notably more potent than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .
Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|---|
H12 | MGC-803 | 9.47 | 5-FU | 12.0 |
H12 | HCT-116 | 9.58 | 5-FU | 12.0 |
H12 | MCF-7 | 13.1 | 5-FU | 12.0 |
The mechanism of action involves the inhibition of the ERK signaling pathway, which leads to decreased phosphorylation levels of key proteins involved in cell proliferation and survival . Additionally, compound H12 was found to induce apoptosis and cause G2/M phase cell cycle arrest in MGC-803 cells.
Microtubule Stabilization
Another significant aspect of this compound is its role in stabilizing microtubules. Microtubule stabilization is crucial for maintaining cellular structure and function and has therapeutic implications in neurodegenerative diseases.
Research indicates that certain triazolo[1,5-a]pyrimidines stabilize microtubules by interacting with the vinca site on β-tubulin. This interaction contrasts with traditional microtubule-depolymerizing agents like vinblastine . In vitro studies demonstrated that these compounds could increase markers of stable microtubules in various cell lines.
Table 2: Microtubule Stabilizing Activity
Compound | Cell Line | Effect on Microtubules |
---|---|---|
TPD-1 | QBI293 | Increased stability markers (acetylated α-tubulin) |
TPD-2 | QBI293 | Dose-dependent increase in stable microtubules |
Inhibition of Drug Resistance
The compound also shows promise as an inhibitor of P-glycoprotein (ABCB1), a key player in multidrug resistance in cancer therapy. A derivative known as WS-898 demonstrated high potency as an ABCB1 inhibitor with IC50 values ranging from 3.67 to 5.0 nM across different resistant cell lines . This suggests that triazolo[1,5-a]pyrimidine derivatives could enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms.
Properties
IUPAC Name |
3,6-dichlorotriazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-1-8-5-4(7)9-10-11(5)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSIMKBRIQGBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(N=NN21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.